Cas no 183969-39-3 (N-methyl-N-(3-phenylpropyl)hydroxylamine)

N-methyl-N-(3-phenylpropyl)hydroxylamine is a hydroxylamine derivative characterized by its N-methyl and 3-phenylpropyl substituents. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. Its structure allows for reactivity in nucleophilic addition and condensation reactions, making it useful for constructing complex molecules. The phenylpropyl chain enhances lipophilicity, which can be advantageous in modifying pharmacokinetic properties. The compound’s stability under controlled conditions and compatibility with various reaction conditions further contribute to its utility in synthetic applications. It is typically handled under inert atmospheres to prevent degradation.
N-methyl-N-(3-phenylpropyl)hydroxylamine structure
183969-39-3 structure
Product name:N-methyl-N-(3-phenylpropyl)hydroxylamine
CAS No:183969-39-3
MF:C10H15NO
MW:165.232202768326
CID:5936792
PubChem ID:53770031

N-methyl-N-(3-phenylpropyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N-(3-phenylpropyl)hydroxylamine
    • SCHEMBL8498979
    • 183969-39-3
    • EN300-1863884
    • Inchi: 1S/C10H15NO/c1-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3
    • InChI Key: DNYQUBGXCPFYMP-UHFFFAOYSA-N
    • SMILES: ON(C)CCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 2.2

N-methyl-N-(3-phenylpropyl)hydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1863884-1.0g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
1g
$728.0 2023-06-01
Enamine
EN300-1863884-0.1g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
0.1g
$427.0 2023-09-18
Enamine
EN300-1863884-2.5g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
2.5g
$949.0 2023-09-18
Enamine
EN300-1863884-5.0g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
5g
$2110.0 2023-06-01
Enamine
EN300-1863884-1g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
1g
$485.0 2023-09-18
Enamine
EN300-1863884-10.0g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
10g
$3131.0 2023-06-01
Enamine
EN300-1863884-0.05g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
0.05g
$407.0 2023-09-18
Enamine
EN300-1863884-0.25g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
0.25g
$447.0 2023-09-18
Enamine
EN300-1863884-0.5g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
0.5g
$465.0 2023-09-18
Enamine
EN300-1863884-5g
N-methyl-N-(3-phenylpropyl)hydroxylamine
183969-39-3
5g
$1406.0 2023-09-18

Additional information on N-methyl-N-(3-phenylpropyl)hydroxylamine

Exploring N-methyl-N-(3-phenylpropyl)hydroxylamine (CAS 183969-39-3): Properties, Applications, and Industry Insights

N-methyl-N-(3-phenylpropyl)hydroxylamine (CAS 183969-39-3) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and reactivity. This compound, often referred to by its systematic name or CAS number, belongs to the class of hydroxylamine derivatives, which are pivotal intermediates in synthetic chemistry. Its molecular structure combines a phenylpropyl moiety with a methyl-hydroxylamine group, enabling diverse applications in drug discovery and material science.

Recent trends in AI-driven drug discovery and green chemistry have spurred interest in compounds like N-methyl-N-(3-phenylpropyl)hydroxylamine. Researchers are exploring its potential as a building block for bioactive molecules, particularly in designing enzyme inhibitors or neurotransmitter analogs. The compound's CAS 183969-39-3 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and medicinal chemistry optimization projects.

From a synthetic perspective, N-methyl-N-(3-phenylpropyl)hydroxylamine offers advantages in nitrogen-oxygen bond formation reactions. Its hydroxylamine functionality allows selective transformations, such as oxime synthesis or nitrone generation, which are critical in developing chiral auxiliaries and catalysts. Industry reports highlight its growing use in asymmetric synthesis, aligning with the demand for stereoselective pharmaceuticals.

Environmental and safety considerations for CAS 183969-39-3 follow standard laboratory protocols for amine derivatives. While not classified as hazardous under major regulatory frameworks, proper handling of N-methyl-N-(3-phenylpropyl)hydroxylamine requires ventilated conditions due to potential sensitivity to oxidation. This aligns with the broader industry shift toward sustainable chemical practices, a hot topic in ESG-focused research.

Analytical characterization of N-methyl-N-(3-phenylpropyl)hydroxylamine typically involves NMR spectroscopy (particularly 1H and 13C) and mass spectrometry, with its CAS 183969-39-3 serving as a key identifier in chemical databases. Patent literature reveals its incorporation in photoresist materials and electronic chemicals, addressing the semiconductor industry's need for advanced thin-film precursors.

Future research directions for N-methyl-N-(3-phenylpropyl)hydroxylamine may explore its coordination chemistry with transition metals or its role in click chemistry applications. The compound's phenylpropyl chain offers lipophilicity tuning opportunities, making it valuable for drug delivery system design—a trending topic in nanomedicine forums. As computational chemistry tools advance, virtual screening of CAS 183969-39-3 derivatives could accelerate lead compound identification.

In summary, N-methyl-N-(3-phenylpropyl)hydroxylamine (CAS 183969-39-3) exemplifies how niche chemical entities drive innovation across disciplines. Its dual functionality as both a nitrogen source and aromatic carrier positions it at the intersection of small-molecule therapeutics and functional materials development, answering the market's call for multipurpose intermediates in 21st-century chemistry.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD